molecular formula C9H27BN2Si2 B14475778 N,N,1-Trimethyl-N',N'-bis(trimethylsilyl)boranediamine CAS No. 72895-75-1

N,N,1-Trimethyl-N',N'-bis(trimethylsilyl)boranediamine

Katalognummer: B14475778
CAS-Nummer: 72895-75-1
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: FRFDKTLUKDIIJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is a chemical compound with the molecular formula C7H18N2Si2 It is known for its unique structure, which includes trimethylsilyl groups attached to a boranediamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine typically involves the reaction of trimethylsilylamine with boron-containing reagents under controlled conditions. One common method is the reaction of trimethylsilylamine with boron trichloride, followed by the addition of a reducing agent to form the desired compound. The reaction conditions often include an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine depend on the type of reaction. For example, oxidation can lead to boron-oxygen compounds, while substitution reactions can yield a variety of functionalized boranediamines .

Wissenschaftliche Forschungsanwendungen

N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.

    Medicine: Research into boron-containing compounds for potential therapeutic applications, such as boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Wirkmechanismus

The mechanism by which N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine exerts its effects involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The boron center can interact with nucleophiles and electrophiles, making it a versatile reagent in synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is unique due to its boron center, which imparts distinct reactivity compared to other trimethylsilyl-containing compounds. This makes it particularly useful in the synthesis of boron-containing compounds and in applications where boron’s properties are advantageous .

Eigenschaften

CAS-Nummer

72895-75-1

Molekularformel

C9H27BN2Si2

Molekulargewicht

230.31 g/mol

IUPAC-Name

N-[[bis(trimethylsilyl)amino]-methylboranyl]-N-methylmethanamine

InChI

InChI=1S/C9H27BN2Si2/c1-10(11(2)3)12(13(4,5)6)14(7,8)9/h1-9H3

InChI-Schlüssel

FRFDKTLUKDIIJT-UHFFFAOYSA-N

Kanonische SMILES

B(C)(N(C)C)N([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.